molecular formula C10H8BrN B056158 1-(4-Bromophenyl)Cyclopropanecarbonitrile CAS No. 124276-67-1

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Cat. No. B056158
Key on ui cas rn: 124276-67-1
M. Wt: 222.08 g/mol
InChI Key: BWPZBXQENXGRQV-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

Sodium hydroxide (50% aqueous solution, 29.3 g, 0.505 mol) was added to a mixture of 4-bromo-benzeneacetonitrile (9.80 g, 0.0500 mol), benzyltriethylammonium chloride (0.90 g, 0.0040 mol), ethane, and 1-bromo-2-chloro-(14.5 g, 0.101 mol) at 50° C. overnight. The mixture was poured into ice-water (80 mL) and was extracted with ethyl ether (4×50 mL). The combined organic phase was washed with HCl aqueous solution (1N, 20 mL) and brine (2×30 mL) successively, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was the desired product, which was directly used in the next step without further purification.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.[CH3:13][CH3:14]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:14][CH2:13]2)=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
ice water
Quantity
80 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl ether (4×50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with HCl aqueous solution (1N, 20 mL) and brine (2×30 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was directly used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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